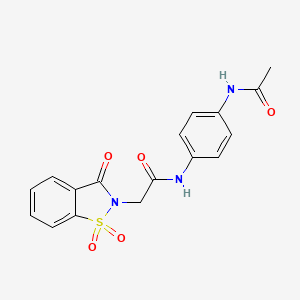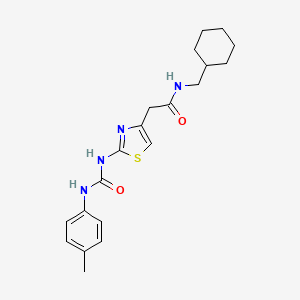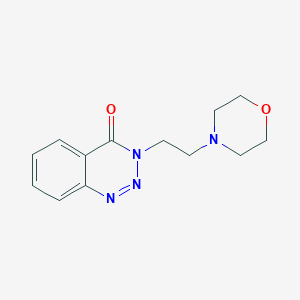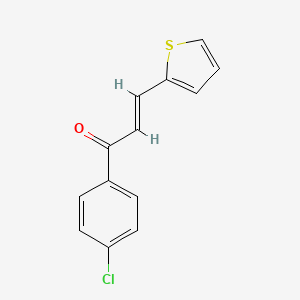
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is a novel compound with interesting biological and pharmacological properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound is a member of the thienylprop-2-en-1-one family of compounds, which are characterized by their unique structure and high solubility in both water and organic solvents. The compound has been synthesized using various methods, including the use of palladium-catalyzed cross-coupling reactions, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. The compound has been studied for its potential therapeutic applications in both in vivo and in vitro experiments.
In Vivo
In vivo experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models.
In Vitro
In vitro experiments have demonstrated that 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has anti-inflammatory, anti-proliferative, and anti-metastatic properties. The compound has also been shown to have anti-angiogenic and anti-fibrotic effects.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In addition, the compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis.
Actividad Biológica
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic properties. In addition, the compound has been shown to inhibit the growth of cancer cells in animal models and to have anti-angiogenic and anti-fibrotic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the expression of various genes involved in cell growth and apoptosis. In addition, the compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one in laboratory experiments has several advantages, including its high solubility in both water and organic solvents, its ability to modulate the expression of various genes involved in cell growth and apoptosis, and its potential to inhibit the activity of certain enzymes. However, the compound has several limitations, including its lack of specificity for certain enzymes and its potential to cause adverse side effects in some cases.
Direcciones Futuras
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one has potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Future studies should focus on further elucidating the mechanism of action of the compound and its potential therapeutic applications. In addition, further research should be conducted to investigate the potential side effects of the compound and to optimize its use in laboratory experiments. Other potential future directions include the development of novel synthetic methods for the synthesis of this compound and the evaluation of its effects on other diseases, such as neurological disorders, autoimmune diseases, and infectious diseases.
Métodos De Síntesis
1-(4-Chlorophenyl)-3-(2-thienyl)prop-2-en-1-one can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions. This method involves the coupling of a 4-chlorophenyl moiety with a 2-thienyl moiety in the presence of a palladium catalyst. The resulting product is a this compound compound with a high degree of purity.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGXTIHTHBSOA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
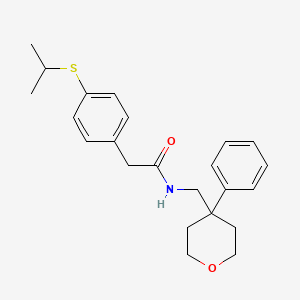
![Methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)butanoate](/img/structure/B2903971.png)

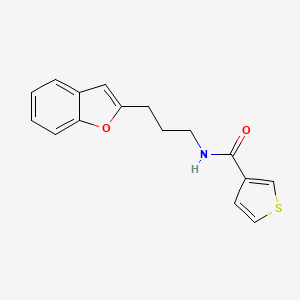

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2903981.png)
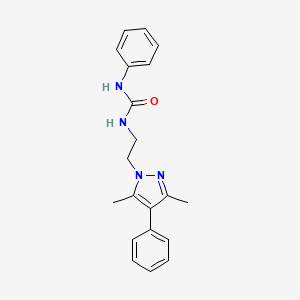
![2-dimethoxyphosphoryl-1-[(4R,5R)-5-[(1R)-1-hydroxy-2-phenylmethoxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B2903983.png)
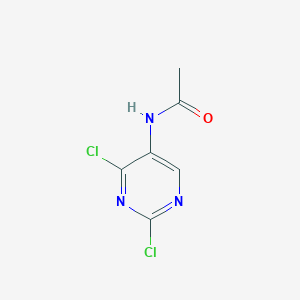
![4-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2903985.png)
